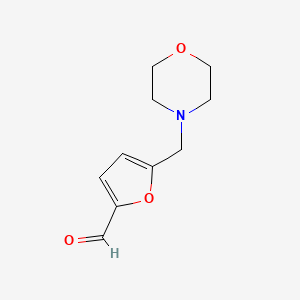5-(Morpholinomethyl)-2-furaldehyde
CAS No.: 392659-97-1
Cat. No.: VC2010545
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 392659-97-1 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 5-(morpholin-4-ylmethyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 |
| Standard InChI Key | ZQILSGYYJOBENS-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC=C(O2)C=O |
| Canonical SMILES | C1COCCN1CC2=CC=C(O2)C=O |
Introduction
5-(Morpholinomethyl)-2-furaldehyde is a chemical compound with the CAS number 392659-97-1 and the molecular formula C10H13NO3 . It is a derivative of furfural, which is a versatile chemical obtained from biomass and has significant potential for sustainable chemical production . This compound is used in various chemical syntheses and research applications due to its unique properties.
Synthesis and Applications
The synthesis of 5-(Morpholinomethyl)-2-furaldehyde typically involves the reaction of furfural with morpholine and a suitable aldehyde-forming reagent. This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Applications:
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of drugs due to its reactive aldehyde group.
-
Biological Research: Used in studies related to cellular processes and biological pathways.
Safety and Handling
Handling 5-(Morpholinomethyl)-2-furaldehyde requires caution due to its potential reactivity and toxicity. Safety data sheets recommend appropriate protective equipment and procedures to minimize exposure risks .
| Safety Information | Details |
|---|---|
| Protective Equipment | Gloves, goggles, lab coat |
| Hazardous Properties | Irritant, potential allergen |
| Storage Conditions | Cool, dry place |
Research Findings
Research on 5-(Morpholinomethyl)-2-furaldehyde is limited, but its derivatives and analogs have shown potential in various biological activities. For instance, compounds with similar structures have been explored for their pharmacological properties, including antitumor and anti-inflammatory activities .
Future Directions:
-
Biological Activity Studies: Further investigation into its biological effects could reveal new applications.
-
Synthetic Methodologies: Improving synthesis efficiency and yield could enhance its availability for research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume